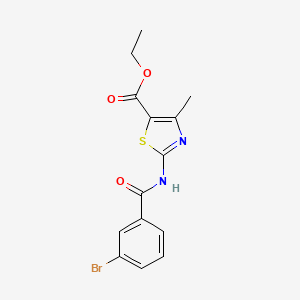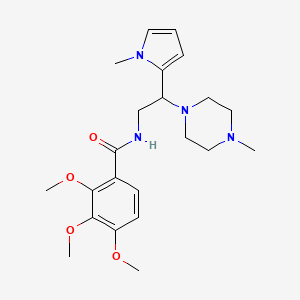![molecular formula C17H15FN2O3S2 B2572608 3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 895469-64-4](/img/structure/B2572608.png)
3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide” is a complex organic molecule. It contains a propanamide group, a fluorophenyl group, a sulfonyl group, and a methylbenzothiazole group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could impact its solubility, while the aromatic rings could affect its stability .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of benzo[d]thiazol and related compounds, often focusing on achieving high yields and specific properties through various chemical reactions. For instance, compounds derived from benzo[d]thiazol-2-yl and related sulfonamide moieties have been synthesized for potential applications in medicinal chemistry and biology. These efforts include the synthesis of sulfonamide derivatives containing azole moieties as anticonvulsant agents and the creation of sulfone derivatives with antibacterial activities against specific pathogens (Farag et al., 2012), (Shi et al., 2015).
Biological Activities and Potential Applications
Anticonvulsant and Antimicrobial Properties : Certain derivatives of benzo[d]thiazol, especially those incorporating sulfonamide groups, have shown significant anticonvulsant activities and protective effects against induced convulsions. Furthermore, these compounds have also demonstrated promising antimicrobial properties, offering a basis for the development of new therapeutic agents targeting specific bacterial and fungal pathogens (Farag et al., 2012).
Antibacterial Activity Against Agricultural Pathogens : Sulfone derivatives, particularly those with 1,3,4-oxadiazole moieties, have been identified with good antibacterial activities against rice bacterial leaf blight. These findings suggest potential applications in agriculture, especially in developing more effective treatments for plant diseases and enhancing crop resistance to pathogens (Shi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-2-7-14-15(10-11)24-17(19-14)20-16(21)8-9-25(22,23)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQLEHWITVWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

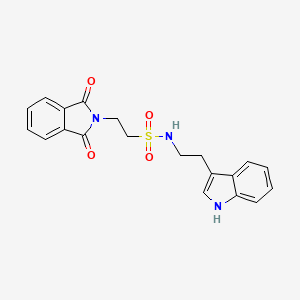
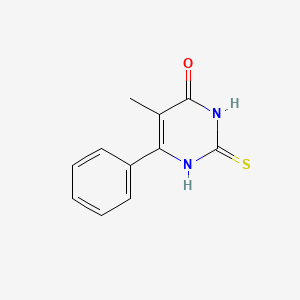
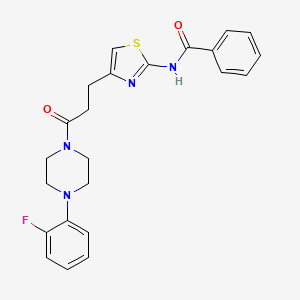

![N-(4-chlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-{[2-(1-naphthylamino)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2572530.png)
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)
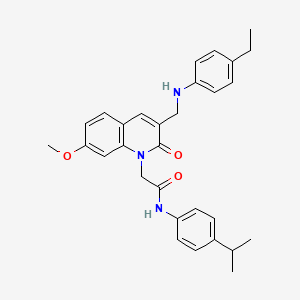
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
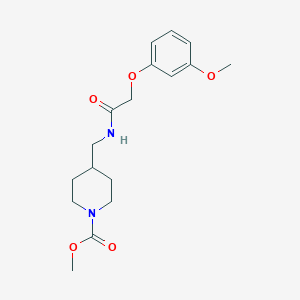
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)
